molecular formula C24H17FN4O3 B11265296 2-(4-ethoxyphenyl)-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one

2-(4-ethoxyphenyl)-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one

Cat. No.: B11265296
M. Wt: 428.4 g/mol
InChI Key: HSYVPRHXZVTJKH-UHFFFAOYSA-N
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Description

2-(4-ETHOXYPHENYL)-4-[3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,2-DIHYDROPHTHALAZIN-1-ONE is a complex organic compound that features a unique combination of functional groups, including an ethoxyphenyl group, a fluorophenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ETHOXYPHENYL)-4-[3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,2-DIHYDROPHTHALAZIN-1-ONE typically involves multiple steps, starting from readily available starting materials. A common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with a nitrile in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the 1,2,4-oxadiazole ring.

    Coupling Reactions: The oxadiazole intermediate is then coupled with a 4-fluorophenyl group using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Formation of the Dihydrophthalazinone Core: The final step involves the cyclization of the coupled intermediate with an appropriate phthalic anhydride derivative under acidic or basic conditions to form the dihydrophthalazinone core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, greener solvents, and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(4-ETHOXYPHENYL)-4-[3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,2-DIHYDROPHTHALAZIN-1-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings, using reagents such as halogens, alkylating agents, or nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4, H2/Pd-C

    Substitution: Halogens (Cl2, Br2), alkylating agents (R-X), nucleophiles (NH3, OH-)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-ETHOXYPHENYL)-4-[3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,2-DIHYDROPHTHALAZIN-1-ONE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules, allowing for the exploration of new chemical space.

Mechanism of Action

The mechanism of action of 2-(4-ETHOXYPHENYL)-4-[3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,2-DIHYDROPHTHALAZIN-1-ONE depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would be determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • **2-(4-METHOXYPHENYL)-4-[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,2-DIHYDROPHTHALAZIN-1-ONE
  • **2-(4-ETHOXYPHENYL)-4-[3-(4-BROMOPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,2-DIHYDROPHTHALAZIN-1-ONE

Uniqueness

The uniqueness of 2-(4-ETHOXYPHENYL)-4-[3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,2-DIHYDROPHTHALAZIN-1-ONE lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. This makes it particularly valuable for applications requiring precise molecular interactions and stability.

Properties

Molecular Formula

C24H17FN4O3

Molecular Weight

428.4 g/mol

IUPAC Name

2-(4-ethoxyphenyl)-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1-one

InChI

InChI=1S/C24H17FN4O3/c1-2-31-18-13-11-17(12-14-18)29-24(30)20-6-4-3-5-19(20)21(27-29)23-26-22(28-32-23)15-7-9-16(25)10-8-15/h3-14H,2H2,1H3

InChI Key

HSYVPRHXZVTJKH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=C(C=C5)F

Origin of Product

United States

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